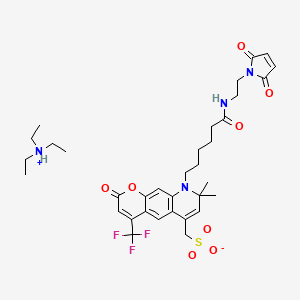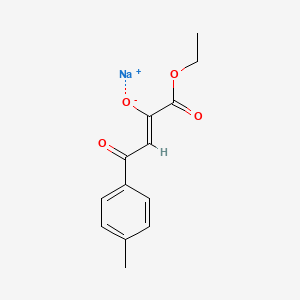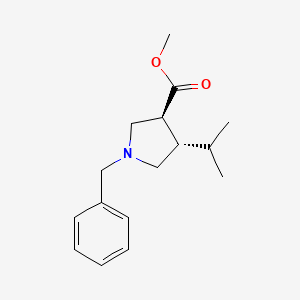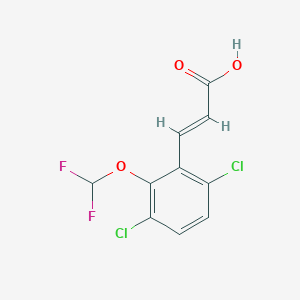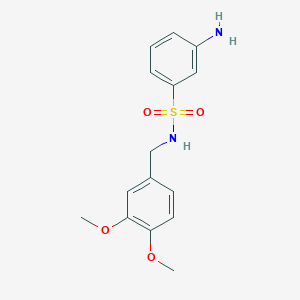![molecular formula C15H21BrFN B15340695 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound with a molecular formula of C15H21BrFN It is characterized by the presence of a cyclobutyl ring substituted with a 2-bromo-4-fluorophenyl group and a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable starting materials under specific conditions.
Introduction of the 2-Bromo-4-fluorophenyl Group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the cyclobutyl ring through a coupling reaction.
Attachment of the Butylamine Chain:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with a similar phenyl ring structure.
Cyclobutylamine: Contains the cyclobutyl ring and amine group but lacks the substituted phenyl ring.
2-Bromo-4-fluoroaniline: Similar substitution pattern on the phenyl ring but with an amine group directly attached.
Uniqueness
1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its combination of a cyclobutyl ring, a substituted phenyl ring, and a butylamine chain. This structural complexity provides distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C15H21BrFN |
|---|---|
分子量 |
314.24 g/mol |
IUPAC 名称 |
1-[1-(2-bromo-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21BrFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(17)9-13(12)16/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI 键 |
NPCZAPWFXVVLIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



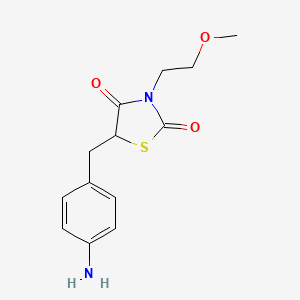
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
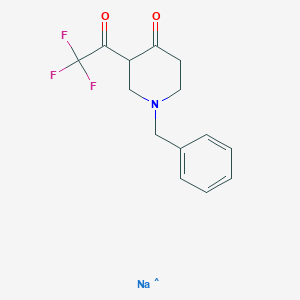
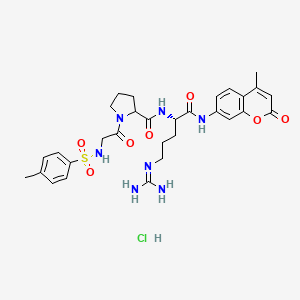
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
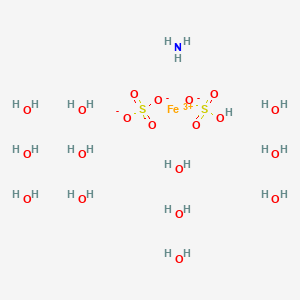
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
